molecular formula C3H3N3O2 B13968775 2H-1,2,3-Triazole-2-carboxylicacid CAS No. 392317-68-9

2H-1,2,3-Triazole-2-carboxylicacid

Cat. No.: B13968775
CAS No.: 392317-68-9
M. Wt: 113.08 g/mol
InChI Key: YUEGYPPSTBCVQD-UHFFFAOYSA-N
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Description

2H-1,2,3-Triazole-2-carboxylic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,2,3-triazole-2-carboxylic acid typically involves the cycloaddition of azides and alkynes, a reaction known as the Huisgen cycloaddition. This reaction can be catalyzed by copper (Cu(I)) or ruthenium (Ru(II)) to yield 1,2,3-triazoles. The reaction conditions often include solvents like water or ethanol and can be carried out at room temperature or under mild heating .

Industrial Production Methods: Industrial production of 2H-1,2,3-triazole-2-carboxylic acid may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2H-1,2,3-Triazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce triazole derivatives with reduced nitrogen atoms .

Scientific Research Applications

2H-1,2,3-Triazole-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H-1,2,3-triazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a hydrogen bond donor and acceptor, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes, leading to the observed biological activities. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial metabolism .

Comparison with Similar Compounds

    1H-1,2,3-Triazole: Another tautomer of the triazole family with similar chemical properties but different biological activities.

    1,2,4-Triazole: A structural isomer with distinct chemical and biological properties.

Comparison: 2H-1,2,3-Triazole-2-carboxylic acid is unique due to its specific tautomeric form, which influences its chemical reactivity and biological activity. Compared to 1H-1,2,3-triazole, the 2H form may exhibit different binding affinities and selectivities for molecular targets. The 1,2,4-triazole isomer, on the other hand, has a different arrangement of nitrogen atoms, leading to variations in its chemical behavior and applications .

Properties

CAS No.

392317-68-9

Molecular Formula

C3H3N3O2

Molecular Weight

113.08 g/mol

IUPAC Name

triazole-2-carboxylic acid

InChI

InChI=1S/C3H3N3O2/c7-3(8)6-4-1-2-5-6/h1-2H,(H,7,8)

InChI Key

YUEGYPPSTBCVQD-UHFFFAOYSA-N

Canonical SMILES

C1=NN(N=C1)C(=O)O

Origin of Product

United States

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